molecular formula C24H29BrN4O5 B298450 N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide

Cat. No. B298450
M. Wt: 533.4 g/mol
InChI Key: GBUHYQTWKIKMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as BMT-1, is a small molecule that has been developed as a potential therapeutic agent for the treatment of cancer. BMT-1 has been shown to have anticancer properties in preclinical studies, and its mechanism of action involves the inhibition of a specific protein that is overexpressed in many types of cancer cells.

Mechanism of Action

The mechanism of action of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide involves the inhibition of a specific protein called heat shock protein 90 (HSP90), which is overexpressed in many types of cancer cells. HSP90 is involved in the folding and stabilization of numerous client proteins that are essential for cancer cell survival and proliferation. By inhibiting HSP90, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide disrupts the activity of these client proteins and induces cancer cell death (Yin et al., 2014).
Biochemical and Physiological Effects
N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting HSP90, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide also induces the activation of several signaling pathways that are involved in cancer cell death, including the JNK and p38 MAPK pathways (Zhang et al., 2018). N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cancer cell migration and invasion (Yin et al., 2014; Zhang et al., 2018).

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide in lab experiments is its specificity for HSP90, which makes it a valuable tool for studying the role of this protein in cancer cell biology. However, one limitation of using N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations (Yin et al., 2014). Additionally, the synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide is complex and time-consuming, which may limit its availability for certain experiments.

Future Directions

There are several potential future directions for the study of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide. Another potential direction is the investigation of the role of HSP90 in other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the potential use of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide in combination with other anticancer agents is an area of ongoing research, as it may enhance the efficacy of current cancer treatments (Zhang et al., 2018).
Conclusion
In conclusion, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide is a small molecule that has shown promise as a potential therapeutic agent for the treatment of cancer. Its mechanism of action involves the inhibition of HSP90, which is overexpressed in many types of cancer cells. While there are limitations to its use in lab experiments, there are several potential future directions for the study of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide, including the development of more potent and selective HSP90 inhibitors and the investigation of its use in combination with other anticancer agents.

Synthesis Methods

The synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide involves several steps, including the coupling of two different building blocks and the subsequent purification of the final product. The synthesis method has been described in detail in a scientific publication, which provides a step-by-step protocol for the preparation of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide (Yin et al., 2014).

Scientific Research Applications

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide has been the subject of several scientific studies, which have investigated its potential as a therapeutic agent for the treatment of cancer. In vitro studies have shown that N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells (Yin et al., 2014; Zhang et al., 2018). In vivo studies in animal models have also demonstrated the anticancer activity of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide, with significant reductions in tumor growth observed in treated animals (Zhang et al., 2018).

properties

Product Name

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide

Molecular Formula

C24H29BrN4O5

Molecular Weight

533.4 g/mol

IUPAC Name

N//'-(4-bromo-3-methylphenyl)-N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C24H29BrN4O5/c1-16-14-18(5-6-19(16)25)27-23(31)22(30)26-8-9-28-10-12-29(13-11-28)24(32)17-4-7-20(33-2)21(15-17)34-3/h4-7,14-15H,8-13H2,1-3H3,(H,26,30)(H,27,31)

InChI Key

GBUHYQTWKIKMNY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.